molecular formula C21H30O2 B8800432 Methyl abieta-8,11,13-trien-18-oate CAS No. 7151-00-0

Methyl abieta-8,11,13-trien-18-oate

Cat. No. B8800432
CAS RN: 7151-00-0
M. Wt: 314.5 g/mol
InChI Key: PGZCJOPTDHWYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl abieta-8,11,13-trien-18-oate is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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properties

CAS RN

7151-00-0

Product Name

Methyl abieta-8,11,13-trien-18-oate

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3

InChI Key

PGZCJOPTDHWYES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dehydroabietic acid (50 mg, 0.116 μmol, Helix Biotech) was dissolved in 2 ml of methanol (HPLC grade, Fisher Scientific) and cooled to 0° C. on ice in a round bottom flask. An excess (30 μmol) of ethereal diazomethane (obtained by distillation) was added and the reaction was stirred for 5 minutes. The non-reacted diazomethane was evaporated and solvent was then removed by rotary evaporation. This reaction is shown schematically in FIG. 4. The product was purified by preparative TLC (1000 μm PK6F 60 Å, Whatman) silica gel plates developed in hexane:ethyl acetate 95:5 (v:v, Rf: 0.25). This step provided 30 mg of a clear oil as the methyl ester that was pure by NMR (see FIG. 5). 1H NMR (CDCl3, 300 MHz) δ1.35-1.42 (m, 12H), 1.50-2.05 (m, 7H), 2.43 (t, J=8.80 Hz, 2H), 2.90-3.05 (m, 3H), 3.80 (s, 3H), 7.02 (s, 1H), 7.14 (d, J=8.19 Hz, 1H), 7.31 (d, J=8.19 Hz, 1H). The product also gave the following electron impact mass spectra: (%) 315 (2.9, M+1), 314 (13, M), 299 (16.4), 240 (20.1), 239 (100), 197 (6.1), 173 (5.0), 141 (5.7).
Name
Dehydroabietic acid
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 μmol
Type
reactant
Reaction Step Two

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